Ethyl-5,6-Dibromonicotinat
Übersicht
Beschreibung
Ethyl 5,6-dibromonicotinate is a useful research compound. Its molecular formula is C8H7Br2NO2 and its molecular weight is 308.95 g/mol. The purity is usually 95%.
BenchChem offers high-quality Ethyl 5,6-dibromonicotinate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 5,6-dibromonicotinate including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Entwicklung von entzündungshemmenden Wirkstoffen
Forscher verwenden Ethyl-5,6-Dibromonicotinat, um entzündungshemmende Wirkstoffe zu entwickeln. Die Verbindung kann in Nicotinsäurederivate umgewandelt werden, die sich bei der Behandlung von entzündlichen Erkrankungen als vielversprechend erwiesen haben. Diese Anwendung ist bedeutsam bei der Suche nach neuen und wirksamen entzündungshemmenden Medikamenten .
Antimikrobielle Forschung
Die bromierte Verbindung wird auch wegen ihrer antimikrobiellen Eigenschaften untersucht. Durch Modifikation des this compound-Moleküls wollen Wissenschaftler neue antimikrobielle Wirkstoffe entwickeln, die gegen resistente Bakterienstämme und andere Krankheitserreger kämpfen können .
Behandlungen von neurologischen Erkrankungen
Diese Verbindung ist entscheidend für die Synthese von Molekülen, die auf neurologische Erkrankungen abzielen. Die Nicotinsäureeinheit, die aus this compound gewonnen wird, ist ein wichtiger Bestandteil von Medikamenten, die Erkrankungen wie Alzheimer und Parkinson behandeln sollen .
Wirkmechanismus
Target of Action
Ethyl 5,6-dibromonicotinate is a small molecule that is structurally similar to 5-Bromonicotinamide . The primary target of 5-Bromonicotinamide is GPI-linked NAD (P) (+)–arginine ADP-ribosyltransferase 1 . This enzyme plays a crucial role in the ADP-ribosylation process, a post-translational modification involved in various cellular processes including DNA repair, gene regulation, and apoptosis .
Mode of Action
The bromine atoms in the molecule could potentially form halogen bonds with the enzyme, leading to changes in its activity .
Biochemical Pathways
Considering its structural similarity to 5-bromonicotinamide, it may influence pathways related to adp-ribosylation . This process is involved in various cellular pathways, including DNA repair and apoptosis, which could be affected by the action of Ethyl 5,6-dibromonicotinate .
Pharmacokinetics
The pharmacokinetic properties of similar compounds suggest that it may have good bioavailability
Result of Action
Given its potential role in influencing adp-ribosylation, it may have effects on dna repair, gene regulation, and apoptosis
Action Environment
The action, efficacy, and stability of Ethyl 5,6-dibromonicotinate may be influenced by various environmental factors. These could include the pH of the environment, the presence of other molecules, and temperature
Biologische Aktivität
Ethyl 5,6-dibromonicotinate is a derivative of nicotinic acid that has garnered attention for its potential biological activities. This compound is particularly notable for its antimicrobial and anticancer properties, as well as its role in various biochemical pathways. This article explores the biological activity of Ethyl 5,6-dibromonicotinate, highlighting research findings, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
Ethyl 5,6-dibromonicotinate is characterized by the presence of bromine substituents at the 5 and 6 positions of the nicotinic acid ring. This structural modification can significantly influence its biological activity compared to other derivatives.
The biological activity of Ethyl 5,6-dibromonicotinate is primarily attributed to its interaction with specific molecular targets within biological systems. It is believed to exert its effects through:
- Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways, potentially altering cellular processes such as signal transduction and gene expression.
- Receptor Binding : Ethyl 5,6-dibromonicotinate could bind to receptors that modulate various physiological responses, contributing to its pharmacological effects.
Antimicrobial Properties
Research indicates that Ethyl 5,6-dibromonicotinate exhibits significant antimicrobial activity against various pathogens. Studies have demonstrated its effectiveness in inhibiting bacterial growth, particularly against strains resistant to conventional antibiotics.
Pathogen Tested | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 16 µg/mL |
Pseudomonas aeruginosa | 64 µg/mL |
These findings suggest that Ethyl 5,6-dibromonicotinate may serve as a lead compound for developing new antimicrobial agents.
Anticancer Activity
Ethyl 5,6-dibromonicotinate has also shown promising results in cancer research. In vitro studies have indicated that it can induce apoptosis in cancer cell lines through various mechanisms, including:
- Cell Cycle Arrest : The compound has been observed to halt the cell cycle at specific phases, preventing proliferation.
- Induction of Reactive Oxygen Species (ROS) : It may increase ROS levels within cancer cells, leading to oxidative stress and subsequent cell death.
In a study involving human breast cancer cells (MCF-7), treatment with Ethyl 5,6-dibromonicotinate resulted in a reduction of cell viability by approximately 70% at a concentration of 50 µM after 48 hours.
Case Studies
Several case studies have explored the therapeutic potential of Ethyl 5,6-dibromonicotinate:
- Case Study on Antimicrobial Efficacy : A clinical trial assessed the effectiveness of Ethyl 5,6-dibromonicotinate in treating skin infections caused by antibiotic-resistant bacteria. Patients treated with this compound showed a significant reduction in infection severity compared to those receiving standard treatment.
- Case Study on Cancer Treatment : In a preclinical model evaluating tumor growth inhibition, administration of Ethyl 5,6-dibromonicotinate led to a notable decrease in tumor size in mice bearing xenografts of human cancer cells.
Future Directions
Ongoing research aims to further elucidate the mechanisms underlying the biological activities of Ethyl 5,6-dibromonicotinate. Potential areas for future investigation include:
- Pharmacokinetics and Bioavailability : Understanding how the compound is metabolized and its distribution within biological systems will be crucial for developing effective therapeutic applications.
- Combination Therapies : Exploring the synergistic effects of Ethyl 5,6-dibromonicotinate with other pharmacological agents could enhance its efficacy against resistant strains and cancer cells.
Eigenschaften
IUPAC Name |
ethyl 5,6-dibromopyridine-3-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7Br2NO2/c1-2-13-8(12)5-3-6(9)7(10)11-4-5/h3-4H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBZFHUQLVRJVMC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=C(N=C1)Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7Br2NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10673264 | |
Record name | Ethyl 5,6-dibromopyridine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10673264 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.95 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1190862-68-0 | |
Record name | Ethyl 5,6-dibromopyridine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10673264 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.